Tetrahydromyrcenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

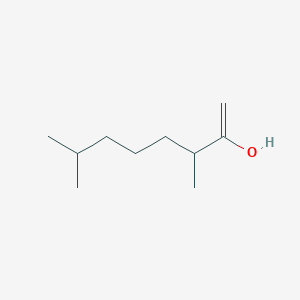

Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethyloct-1-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-8(2)6-5-7-9(3)10(4)11/h8-9,11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRRRLLETLZJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C(=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41678-36-8 | |

| Record name | Octen-2-ol, 3,7-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041678368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octen-2-ol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,7-dimethylocten-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Enduring Legacy of Tetrahydromyrcenol: A Technical Review

A cornerstone of modern perfumery, Tetrahydromyrcenol (IUPAC name: 2,6-dimethyl-2-octanol) is a synthetic aroma chemical prized for its fresh, citrusy, and floral-lime character. This in-depth technical guide explores the discovery, historical development, and key synthetic methodologies of this versatile fragrance ingredient, providing researchers, scientists, and drug development professionals with a comprehensive overview of its origins and chemical significance.

Discovery and Early History

The precise moment of discovery for this compound is not definitively documented in a singular "eureka" event. However, patent literature from the mid-20th century provides a clear timeline for its emergence from the burgeoning field of terpene chemistry. The development of synthetic fragrance ingredients was a key focus for many chemical companies during this period, driven by the desire for stable, cost-effective, and novel aroma profiles to supplement and enhance natural extracts.

A pivotal moment in the history of this compound can be traced to a United States Patent filed in 1956 and granted in 1959 , which was assigned to the Glidden Company . This patent detailed a process for the preparation of 2,6-dimethyl-7-octen-2-ol and its subsequent conversion to 2,6-dimethyl-octane-2-ol (this compound). This indicates that the synthesis and potential applications of this molecule were being actively explored during the 1950s. The Glidden Company, a significant player in the chemical industry, was actively involved in the chemistry of pine-derived compounds, which are rich sources of terpenes, the precursors for many synthetic aroma chemicals.

While the specific researchers behind this initial synthesis are not explicitly named in all historical accounts, this period was marked by significant contributions from chemists working within the research and development laboratories of major flavor and fragrance houses such as International Flavors & Fragrances (IFF), Givaudan, and Firmenich. These companies were instrumental in the commercialization and widespread adoption of new synthetic molecules like this compound.

Physicochemical Properties

This compound is a colorless liquid with a characteristic fresh, lime-like, and sweet floral odor. Its stability and versatility have made it a staple in a wide array of fragranced products.

| Property | Value |

| IUPAC Name | 2,6-dimethyl-2-octanol |

| CAS Number | 18479-57-7 |

| Molecular Formula | C10H22O |

| Molecular Weight | 158.28 g/mol |

| Boiling Point | Approximately 198-200 °C |

| Flash Point | Approximately 87 °C |

| Solubility | Soluble in alcohol and oils; insoluble in water |

Key Synthetic Methodologies

The synthesis of this compound has evolved over time, with various methods developed to improve yield, purity, and cost-effectiveness. The foundational approaches stem from the manipulation of common terpene precursors.

Hydrogenation of Dihydromyrcenol

One of the primary and historically significant methods for producing this compound is through the hydrogenation of dihydromyrcenol (2,6-dimethyl-7-octen-2-ol).

Experimental Protocol:

-

Reactants: Dihydromyrcenol, Hydrogen gas (H₂).

-

Catalyst: A suitable hydrogenation catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel.

-

Solvent: An inert solvent, such as ethanol or isopropanol.

-

Procedure: a. Dihydromyrcenol is dissolved in the chosen solvent in a high-pressure reactor. b. The catalyst is added to the mixture. c. The reactor is purged with an inert gas (e.g., nitrogen) and then pressurized with hydrogen gas. d. The reaction mixture is agitated and heated to a specific temperature (typically in the range of 100-150 °C) and pressure (e.g., 10-50 atm). e. The reaction is monitored for the uptake of hydrogen. f. Upon completion, the reactor is cooled, and the pressure is released. g. The catalyst is removed by filtration. h. The solvent is removed by distillation, and the resulting crude this compound is purified by fractional distillation.

Quantitative Data Summary:

| Parameter | Value |

| Typical Yield | > 95% |

| Purity (post-distillation) | > 99% |

The logical workflow for this synthesis can be visualized as follows:

Grignard Reaction with 6-Methyl-2-heptanone

Another significant synthetic route involves the use of a Grignard reagent to construct the carbon skeleton.

Experimental Protocol:

-

Reactants: 6-Methyl-2-heptanone, Methylmagnesium halide (e.g., CH₃MgBr or CH₃MgCl).

-

Solvent: Anhydrous ether (e.g., diethyl ether or tetrahydrofuran).

-

Procedure: a. Methylmagnesium halide in anhydrous ether is prepared or obtained commercially. b. 6-Methyl-2-heptanone, dissolved in anhydrous ether, is added dropwise to the Grignard reagent at a controlled temperature (typically 0-10 °C). c. The reaction mixture is stirred for a period to ensure complete reaction. d. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid. e. The organic layer is separated, and the aqueous layer is extracted with ether. f. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed by evaporation. g. The crude product is purified by vacuum distillation to yield this compound.

Quantitative Data Summary:

| Parameter | Value |

| Typical Yield | 70-85% |

| Purity (post-distillation) | > 98% |

The workflow for the Grignard synthesis is outlined below:

Commercialization and Impact on the Fragrance Industry

Following its discovery and the development of viable synthetic routes, this compound was commercialized and quickly became a crucial component in the perfumer's palette. Its clean, powerful, and versatile scent profile allowed for its use in a wide range of applications, from fine fragrances to household products like soaps, detergents, and cleaners. Its stability in various chemical environments, including alkaline conditions found in soaps, made it particularly valuable.

The introduction of this compound and other synthetic aroma chemicals in the mid-20th century marked a significant shift in the fragrance industry. It allowed for greater creativity and consistency in fragrance creation, moving beyond the limitations and price volatility of natural raw materials.

Conclusion

The discovery and development of this compound represent a significant milestone in the history of synthetic fragrance chemistry. From its origins in the mid-20th century, likely within the industrial research laboratories of companies like the Glidden Company, it has become an indispensable ingredient in modern perfumery. The evolution of its synthesis from early methods involving the hydrogenation of terpene derivatives to more refined chemical constructions highlights the ongoing innovation in the field. Its enduring popularity is a testament to its unique olfactory properties and its versatility, solidifying its place as a classic and essential aroma chemical.

The Elusive Natural Origins of 2,6-Dimethyloctan-2-ol: A Technical Guide for Researchers

A comprehensive review of available scientific literature reveals a notable absence of evidence for the natural occurrence of 2,6-dimethyloctan-2-ol. This acyclic monoterpenoid alcohol is predominantly recognized as a synthetic fragrance ingredient, with its presence in the essential oils of plants, insect semiochemicals, or microbial volatile organic compounds not documented in peer-reviewed studies. This guide provides a detailed exploration of the current state of knowledge, focusing on its synthetic nature, its relationship to naturally occurring structural analogs, and the analytical methodologies relevant to its identification.

Natural Occurrence: An Unsubstantiated Claim

Despite extensive research into the composition of essential oils and other natural volatile compounds, there are no definitive reports identifying 2,6-dimethyloctan-2-ol as a naturally occurring molecule. While numerous isomeric and structurally related acyclic monoterpenoid alcohols are well-documented constituents of the plant kingdom, this specific compound appears to be a product of chemical synthesis.

Acyclic monoterpene alcohols are significant components of many essential oils, contributing to their characteristic aromas and biological activities.[1][2][3] Compounds such as geraniol, linalool, and citronellol are widespread and have been the subject of extensive research regarding their biosynthesis and ecological roles.[2][4] However, the specific carbon skeleton and hydroxylation pattern of 2,6-dimethyloctan-2-ol have not been identified from natural sources.

Synthetic Analogs and Structural Relatives in Nature

The absence of 2,6-dimethyloctan-2-ol in nature does not preclude the existence of structurally similar compounds. The biosynthesis of so-called "irregular monoterpenes," which deviate from the typical head-to-tail linkage of isoprene units, offers a potential parallel for the formation of such branched structures.[5][6][7][8][9] For instance, lavandulol, an irregular monoterpene found in lavender oil, possesses a similar branched C10 backbone.[6][7]

The study of these irregular monoterpenes and their biosynthetic pathways could provide insights into the enzymatic machinery required for the formation of unique carbon skeletons, which might one day lead to the discovery of 2,6-dimethyloctan-2-ol or its derivatives in a natural context.

The Chemistry and Application of Synthetic 2,6-Dimethyloctan-2-ol

In stark contrast to its apparent absence in nature, 2,6-dimethyloctan-2-ol is a well-known synthetic compound, widely used in the fragrance industry for its fresh, floral, and citrusy notes.[10][11][12][13] It is often prepared through various chemical synthesis routes, and its physical and chemical properties are well-characterized.

Physicochemical Data

| Property | Value |

| Molecular Formula | C10H22O |

| Molecular Weight | 158.28 g/mol |

| CAS Number | 18479-57-7 |

| Appearance | Colorless liquid |

| Boiling Point | 197-201 °C |

Experimental Protocols for Identification and Analysis

While no protocols exist for the extraction of 2,6-dimethyloctan-2-ol from natural matrices, standard analytical techniques for the identification and quantification of volatile organic compounds are directly applicable. These methods are crucial for quality control in the fragrance industry and would be the primary tools for any future investigation into its potential natural occurrence.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds like 2,6-dimethyloctan-2-ol.

Workflow for GC-MS Analysis:

Typical GC-MS Parameters:

-

Injector: Split/splitless, 250 °C.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Program: 50 °C (2 min hold), ramp to 250 °C at 5 °C/min, hold for 5 min.

-

Mass Spectrometer: Electron Ionization (EI) at 70 eV, mass range 40-400 amu.

Identification is achieved by comparing the retention time and the mass spectrum of the analyte with that of a pure standard and by searching against commercial mass spectral libraries.[14][15][16][17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structure elucidation of organic molecules. For 2,6-dimethyloctan-2-ol, ¹H and ¹³C NMR would provide definitive structural confirmation.

Logical Flow for NMR-based Structure Confirmation:

References

- 1. pharmacy180.com [pharmacy180.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The Biosynthetic Origin of Irregular Monoterpenes in Lavandula: ISOLATION AND BIOCHEMICAL CHARACTERIZATION OF A NOVEL cis-PRENYL DIPHOSPHATE SYNTHASE GENE, LAVANDULYL DIPHOSPHATE SYNTHASE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of irregular monoterpene lavandulol in Saccharomyces cerevisiae – ScienceOpen [scienceopen.com]

- 7. The biosynthetic origin of irregular monoterpenes in Lavandula: isolation and biochemical characterization of a novel cis-prenyl diphosphate synthase gene, lavandulyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Efficient accumulation of new irregular monoterpene malonyl glucosides in Nicotiana benthamiana achieved by co-expression of isoprenyl diphosphate synthases and substrate-producing enzymes [frontiersin.org]

- 9. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 10. airfreshenerlawsuitdotcom.wordpress.com [airfreshenerlawsuitdotcom.wordpress.com]

- 11. patents.justia.com [patents.justia.com]

- 12. scribd.com [scribd.com]

- 13. vdoc.pub [vdoc.pub]

- 14. agilent.com [agilent.com]

- 15. Unraveling the Scent: How Perfume Makers Use GC/MS Analysis [innovatechlabs.com]

- 16. gcms.cz [gcms.cz]

- 17. Mass Spectra of Flavors and Fragrances of Natural and Synthetic Compounds, 3rd Edition - Wiley Science Solutions [sciencesolutions.wiley.com]

- 18. chromaleont.it [chromaleont.it]

Tetrahydromyrcenol chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of Tetrahydromyrcenol

Introduction

This compound (IUPAC name: 2,6-dimethyloctan-2-ol) is a synthetic aroma chemical widely utilized in the fragrance industry.[1][2][3] Valued for its fresh, citrusy, and floral lime-like scent, it is a common ingredient in perfumes, soaps, detergents, and various personal care products.[1][4][5][6] This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical and Physical Properties

This compound is a colorless liquid with a well-characterized set of physical and chemical properties.[1][2] These properties are critical for its application in various formulations and for ensuring its stability and performance. The key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₂O | [7][8] |

| Molecular Weight | 158.29 g/mol | [2][7] |

| CAS Number | 18479-57-7 | [2][8] |

| EINECS Number | 242-361-9 | [2][4] |

| Appearance | Colorless clear liquid | [1] |

| Density | 0.822 - 0.835 g/mL @ 20°C | [1][2] |

| Boiling Point | 197 - 201 °C @ 760 mmHg | [1][2][9] |

| Flash Point | 71.67 °C (161.6 °F) [TCC] | [1][2] |

| Refractive Index | 1.431 - 1.438 @ 20°C | [1][2] |

| Vapor Pressure | 0.0718 mmHg @ 20°C; 0.115 mmHg @ 25°C | [1][8] |

| Solubility | Soluble in alcohol; Insoluble in water (188.9 mg/L @ 25°C est.) | [1][10] |

| logP (o/w) | 3.54 - 3.56 | [1][8] |

Chemical Reactivity and Stability

This compound is noted for its excellent chemical stability, which makes it a versatile ingredient in a wide range of consumer and household products.[1][4]

General Stability:

-

It is stable in various formulations, including those with acidic or basic conditions.[1][10]

-

Good stability has been reported in acid cleaners, alcoholic lotions, antiperspirants, bleach, detergent perborate, fabric softeners, hard surface cleaners, liquid detergents, and soaps.[1][10]

-

The molecule does not possess readily oxidizable or reducible functional groups under normal conditions of use, contributing to its stability.

Storage and Handling:

-

For long-term storage, it is recommended to keep this compound in tightly sealed containers in a cool, dry place, protected from heat and light.[1][2]

-

The recommended shelf life is typically 24 months or longer under proper storage conditions.[1][10] Beyond this period, quality should be re-assessed before use.[2]

Hazard Information:

-

According to aggregated GHS information, this compound is reported as not meeting GHS hazard criteria by the vast majority of notifying companies.[7] However, some notifications include hazard statements for skin and eye irritation.[11]

-

Standard safe handling procedures, such as wearing protective gloves and eye protection, should be followed.[11]

Synthesis Methodology

While multiple synthesis routes may exist, a common industrial method for producing this compound involves the reductive ring-opening of a precursor molecule. A patented process describes the synthesis from a cyclic ether precursor.[3]

Experimental Protocol Overview (Based on Patent Literature):

-

Reaction Type: Reductive ring-opening.[3]

-

Precursor: A compound of formula (II) (a cyclic ether, specifically 2,2,6-trimethyl-6-vinyltetrahydro-2H-pyran, also known as linalool oxide).

-

Reducing Agent: Hydrogen gas (H₂).[3]

-

Catalyst: The patent suggests the use of a suitable hydrogenation catalyst, which is filtered off after the reaction. Common catalysts for such reactions include transition metals like palladium or nickel.

-

Reaction Conditions:

-

Procedure: The precursor and catalyst are charged into a suitable reactor. The reactor is pressurized with hydrogen and heated to the target temperature with stirring. The reaction is monitored by observing hydrogen consumption. After completion, the mixture is cooled, depressurized, and the catalyst is removed by filtration to yield the crude product.[3]

-

Yield: The process is reported to result in high selectivity and yield, exceeding 90%.[3]

Note: This description is based on patent literature and represents an industrial-scale process. Detailed laboratory-scale protocols, including specific catalyst types, concentrations, and purification methods, are not extensively detailed in publicly available literature.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the reductive ring-opening of its precursor as described in the patent literature.

Caption: Synthesis workflow for this compound production.

Biological Activity and Signaling Pathways

Currently, there is no significant body of research available in the public domain that details specific biological activities or signaling pathway interactions for this compound. Its primary application is in the field of fragrances, where it functions as an odor agent.[7] For professionals in drug development, it is important to note that while it has a good safety profile for topical applications, its pharmacological effects have not been a major subject of study. The Research Institute for Fragrance Materials (RIFM) is in the process of completing a comprehensive safety assessment for this molecule.[12]

References

- 1. This compound, 18479-57-7 [thegoodscentscompany.com]

- 2. aacipl.com [aacipl.com]

- 3. SYNTHESIS OF this compound - Patent 2925711 [data.epo.org]

- 4. De Monchy Aromatics this compound [demonchyaromatics.com]

- 5. This compound – Fragrance Chemical Manufacturer & Supplier [chemicalbull.com]

- 6. specialchem.com [specialchem.com]

- 7. This compound | C10H22O | CID 86751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. iff.com [iff.com]

- 9. This compound CAS#: 18479-57-7 [m.chemicalbook.com]

- 10. This compound, 18479-57-7 [perflavory.com]

- 11. finefrag.com [finefrag.com]

- 12. This compound | The Fragrance Conservatory [fragranceconservatory.com]

physicochemical properties of Tetrahydromyrcenol

An In-depth Technical Guide to the Physicochemical Properties of Tetrahydromyrcenol

Introduction

This compound, systematically known as 2,6-dimethyloctan-2-ol, is a saturated monoterpenoid alcohol. It is a widely utilized synthetic fragrance ingredient, prized for its fresh, powerful, and stable citrus-lime aroma with floral and lavender undertones.[1][2] Its chemical stability and pleasant scent profile make it a staple in the formulation of a vast array of consumer products, including fine fragrances, personal care items like soaps and shampoos, and household cleaners.[2][3][4] This document provides a comprehensive overview of the core , intended for researchers, chemists, and professionals in the fragrance and drug development industries. Understanding these properties is critical for formulation, quality control, safety assessment, and exploring new applications.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. The data has been compiled from various sources, and ranges are provided where values may vary based on purity and measurement conditions.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2,6-dimethyloctan-2-ol | [5] |

| Synonyms | This compound, 2,6-Dimethyl-2-octanol, Tetrahydromugol | [5] |

| CAS Number | 18479-57-7 | [1][5] |

| EINECS Number | 242-361-9 | [1][5] |

| Molecular Formula | C₁₀H₂₂O | [1][2][5] |

| Molecular Weight | 158.28 g/mol | [2][5] |

| Appearance | Colorless, clear liquid | [1][2][3] |

| Odor Profile | Fresh citrus (lime), floral, lavender facets | [2][3][6] |

Table 2: Quantitative Physicochemical Data for this compound

| Property | Value(s) | Conditions | Source(s) |

| Density | 0.824 - 0.835 g/cm³ | @ 20°C | [1] |

| 0.822 - 0.830 g/cm³ | @ 20°C | [3][4] | |

| 0.821 - 0.829 g/cm³ | @ 25°C | [3][4] | |

| Boiling Point | 197–201 °C | @ 760 Torr (Atmospheric Pressure) | [2] |

| 84.5 °C | @ 10 Torr | [7] | |

| Melting Point | -1.5 °C | [2] | |

| Flash Point | 72 °C (161.6 °F) | Closed Cup | [1][6] |

| 85 °C | [2] | ||

| Refractive Index | 1.431 - 1.438 | @ 20°C | [1] |

| 1.432 - 1.437 | @ 20°C | [3][4] | |

| Vapor Pressure | 0.0718 mmHg (9.57 Pa) | @ 20°C | [1] |

| Solubility | Soluble in alcohols | [2] | |

| Log P (Octanol/Water) | 3.56 | [1] | |

| Biodegradability | Readily biodegradable (72% in 28 days) | OECD 301D | [8] |

Synthesis and Manufacturing Overview

This compound is primarily produced through chemical synthesis. One common industrial route involves the hydrogenation of myrcene-derived precursors like alloocimenol isomers.[9] Another approach utilizes the reductive ring-opening of cyclic ethers.[9] More recently, sustainable methods have been developed that employ upcycled turpentine, a byproduct of the paper industry. In this process, α-pinene and β-pinene are extracted from turpentine and serve as the starting materials for the chemical synthesis of this compound.[6]

References

- 1. ScenTree - this compound (CAS N° 18479-57-7) [scentree.co]

- 2. This compound – Fragrance Chemical Manufacturer & Supplier [chemicalbull.com]

- 3. This compound, 18479-57-7 [perflavory.com]

- 4. This compound, 18479-57-7 [thegoodscentscompany.com]

- 5. This compound | C10H22O | CID 86751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [studio.dsm-firmenich.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. finefrag.com [finefrag.com]

- 9. SYNTHESIS OF this compound - Patent 2925711 [data.epo.org]

spectroscopic data of Tetrahydromyrcenol (NMR, IR, Mass Spec)

A Comprehensive Spectroscopic Analysis of Tetrahydromyrcenol

Introduction: this compound (2,6-dimethyloctan-2-ol) is a widely used fragrance ingredient known for its fresh, citrus, and floral-lime aroma.[1] As a tertiary alcohol, its molecular structure gives rise to a unique spectroscopic fingerprint. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development and chemical analysis. The guide includes predicted data, detailed experimental protocols for acquiring such spectra, and visualizations of analytical workflows and molecular fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule. Based on the structure of this compound, we can predict the chemical shifts, multiplicities, and integration values for its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the proximity to the electronegative oxygen atom of the hydroxyl group.

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 (CH₃) | 0.88 | Triplet | 3H |

| H-2 (CH₂) | 1.25 | Multiplet | 2H |

| H-3 (CH) | 1.55 | Multiplet | 1H |

| H-4 (CH₂) | 1.35 | Multiplet | 2H |

| H-5 (CH₂) | 1.45 | Multiplet | 2H |

| H-6 (CH₃ at C6) | 0.90 | Doublet | 3H |

| H-7 (CH₃ at C2) | 1.15 | Singlet | 6H |

| OH | 1.60 (variable) | Singlet (broad) | 1H |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound will display a signal for each unique carbon atom. The chemical shifts are reported relative to Tetramethylsilane (TMS).

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C-1 | ~14 | CH₃ |

| C-2 | ~29 | CH₂ |

| C-3 | ~44 | CH |

| C-4 | ~23 | CH₂ |

| C-5 | ~39 | CH₂ |

| C-6 | ~20 | CH₃ |

| C-7 | ~73 | C (Quaternary) |

| C-8 | ~29.5 | CH₃ (x2) |

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending).

Predicted IR Absorption Data

The IR spectrum of this compound is dominated by absorptions characteristic of an alcohol.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3600-3200 | O-H Stretch | Strong, Broad | Alcohol |

| 2960-2850 | C-H Stretch | Strong | Alkane (CH₃, CH₂, CH) |

| 1470-1450 | C-H Bend | Medium | Alkane (CH₂) |

| 1385-1365 | C-H Bend | Medium | Alkane (gem-dimethyl) |

| 1260-1000 | C-O Stretch | Strong | Tertiary Alcohol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. In electron ionization (EI) MS, the molecule is fragmented, and the resulting charged fragments are detected.

Predicted Mass Spectrometry Fragmentation Data

The mass spectrum of this compound (Molecular Weight: 158.28 g/mol ) is expected to show a molecular ion peak (M⁺) and several key fragment ions. The fragmentation of tertiary alcohols is often characterized by the loss of water and alpha-cleavage.[2]

| m/z (Mass/Charge Ratio) | Proposed Fragment | Fragmentation Pathway |

| 158 | [C₁₀H₂₂O]⁺ | Molecular Ion (M⁺) |

| 143 | [C₁₀H₁₉]⁺ | M⁺ - CH₃ (Loss of a methyl group) |

| 140 | [C₁₀H₂₀]⁺ | M⁺ - H₂O (Dehydration) |

| 125 | [C₉H₁₇]⁺ | M⁺ - H₂O - CH₃ |

| 59 | [C₃H₇O]⁺ | Alpha-cleavage at C2-C3 bond |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. The following sections outline standard operating procedures for NMR, IR, and GC-MS analysis of liquid samples like this compound.

1. NMR Spectroscopy (¹H and ¹³C)

This protocol describes the preparation and analysis of a liquid sample for one-dimensional ¹H and ¹³C NMR spectroscopy.

-

Sample Preparation:

-

For ¹H NMR, accurately weigh approximately 5-20 mg of the this compound sample. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[3][4]

-

Transfer the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[3][5]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[3]

-

Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean 5 mm NMR tube.[4][6] The final solution height should be approximately 4-5 cm.[3][6]

-

Cap the NMR tube and wipe the exterior with a lint-free tissue to remove any dust or fingerprints.[3]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's autosampler or manual sample holder.

-

Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field over time.[3]

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process, which can be automated or manual, is critical for achieving sharp, well-resolved peaks.[3]

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize the efficiency of radiofrequency pulse transmission and signal detection.[3]

-

Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, spectral width, number of scans, relaxation delay). For ¹³C NMR, a larger number of scans is typically required. Acquire the Free Induction Decay (FID).

-

Processing: Perform a Fourier Transform (FT) on the FID to convert the time-domain signal into the frequency-domain spectrum. Phase and baseline corrections are then applied to the spectrum. The chemical shifts are referenced to an internal standard, typically TMS (0 ppm).

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol details the analysis of a neat liquid sample using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquids.

-

Sample Preparation and Analysis:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Clean the surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth, then allow it to dry completely.[7]

-

Acquire a background spectrum of the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.[8]

-

Place a single drop of this compound directly onto the center of the ATR crystal. Only a small amount is needed to cover the crystal surface.[8][9]

-

If using a pressure clamp, lower the anvil to ensure good contact between the liquid sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.[10]

-

After analysis, clean the ATR crystal thoroughly with a solvent and soft cloth to prevent cross-contamination.[10]

-

3. Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of a volatile liquid compound using GC-MS, which separates the compound from a mixture before it is introduced into the mass spectrometer.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a high-purity volatile solvent (e.g., hexane or dichloromethane). A typical concentration is around 100 µg/mL.

-

Transfer the solution into a 2 mL autosampler vial and seal it with a septum cap.

-

-

Instrument Setup and Data Acquisition:

-

Gas Chromatograph (GC) Conditions:

-

Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal degradation (e.g., 250 °C). Use a split or splitless injection mode depending on the sample concentration.

-

Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1.0 mL/min).[1]

-

Oven Program: Program the oven temperature to separate the analyte from the solvent and any impurities. A typical program might start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C.[11]

-

-

Mass Spectrometer (MS) Conditions:

-

Ion Source: Use Electron Ionization (EI) at a standard energy of 70 eV. Set the ion source temperature to approximately 230 °C.

-

Mass Analyzer: Set the analyzer (e.g., a quadrupole) to scan a mass range appropriate for the expected compound and its fragments (e.g., m/z 40-400).

-

Transfer Line: Heat the transfer line connecting the GC to the MS to prevent condensation of the analyte (e.g., 280 °C).

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system. The data system will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

Data Analysis: Identify the peak corresponding to this compound by its retention time. Analyze the corresponding mass spectrum and compare it to a library database (e.g., NIST) and the predicted fragmentation pattern to confirm the compound's identity.

-

Mandatory Visualizations

Diagrams created using the DOT language provide clear visual representations of complex processes and relationships.

Caption: Figure 1: General Workflow for Spectroscopic Analysis

Caption: Figure 2: Predicted EI-MS Fragmentation of this compound

References

- 1. Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.uva.nl [pure.uva.nl]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. organomation.com [organomation.com]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. researchgate.net [researchgate.net]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Isomers and Stereochemistry of Tetrahydromyrcenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydromyrcenol, with the IUPAC name 2,6-dimethyloctan-2-ol, is a widely utilized fragrance ingredient prized for its fresh, citrusy, and floral aroma. As a chiral molecule with two stereocenters, it exists as a mixture of four stereoisomers. This technical guide provides a comprehensive overview of the isomers and stereochemistry of this compound, including their physical and chemical properties, synthesis, and analytical separation. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers and professionals in the fields of chemistry, fragrance science, and drug development.

Introduction to this compound and its Stereochemistry

This compound is a saturated monoterpenoid alcohol. Its molecular structure contains two chiral centers at carbons C2 and C6, giving rise to four possible stereoisomers: (2R,6R), (2S,6S), (2R,6S), and (2S,6R). The (2R,6R) and (2S,6S) isomers are enantiomers of each other, as are the (2R,6S) and (2S,6R) isomers. The relationship between the (2R,6R)/(2S,6S) pair and the (2R,6S)/(2S,6R) pair is diastereomeric.

The stereochemistry of this compound is crucial as different isomers can exhibit distinct sensory properties and biological activities. Commercial this compound is typically sold as a racemic mixture of these isomers.[1]

Physicochemical Properties of this compound Isomers

While data for the unresolved mixture of this compound is readily available, specific quantitative data for the individual stereoisomers is less common in publicly accessible literature. The properties of the commercial mixture are summarized in the table below. It is expected that the individual stereoisomers will have very similar, but not identical, physical properties.

Table 1: Physicochemical Properties of Unresolved this compound

| Property | Value | Reference |

| Molecular Formula | C10H22O | [2] |

| Molecular Weight | 158.28 g/mol | [2] |

| Appearance | Clear, colorless liquid | [3] |

| Odor Description | Fresh, sweet, citrus, lime, floral, lily | [1] |

| Boiling Point | 197-201 °C (at 760 mmHg) | [2] |

| Density | 0.823 g/mL at 25°C | [2] |

| Refractive Index | n20/D 1.4335 | [2] |

| Flash Point | 185 °F (85 °C) | [2] |

| Vapor Pressure | 9.3 Pa at 24°C | [2] |

| Solubility | 281.9 mg/L in water at 24°C | [2] |

Synthesis of this compound Isomers

The synthesis of this compound can be approached through various methods, including the hydrogenation of myrcene or its derivatives. Enantioselective synthesis is required to obtain specific stereoisomers.

General Synthesis via Hydrogenation

A common industrial route to a mixture of this compound isomers involves the hydrogenation of dihydromyrcenol (2,6-dimethyloct-7-en-2-ol).

Experimental Protocol: Hydrogenation of Dihydromyrcenol

-

Materials: Dihydromyrcenol, Palladium on carbon (Pd/C) catalyst (5%), Hydrogen gas, Ethanol (solvent).

-

Procedure:

-

In a high-pressure reactor, dissolve dihydromyrcenol in ethanol.

-

Add a catalytic amount of 5% Pd/C.

-

Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).

-

Heat the mixture to a suitable temperature (e.g., 50-100 °C) and stir vigorously.

-

Monitor the reaction progress by measuring hydrogen uptake or by GC analysis of aliquots.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

Purify the product by vacuum distillation.

-

Enantioselective Synthesis

Obtaining specific stereoisomers of this compound requires enantioselective synthetic strategies. One potential approach involves the use of chiral starting materials, such as (R)- or (S)-citronellal.[2][4]

Conceptual Workflow for Enantioselective Synthesis

Figure 1: Conceptual workflow for the enantioselective synthesis of this compound stereoisomers starting from chiral citronellal.

Separation and Analysis of Stereoisomers

The separation and analysis of this compound stereoisomers are typically achieved using chiral gas chromatography (GC).

Chiral Gas Chromatography (GC)

Chiral GC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Cyclodextrin-based CSPs are commonly used for the separation of terpene stereoisomers.[5]

Experimental Protocol: Chiral GC Analysis of this compound Isomers

-

Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).

-

Column: Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm).[5]

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 minute.

-

Ramp: 2 °C/minute to 200 °C.

-

Hold at 200 °C for 5 minutes.

-

-

Detector Temperature: 280 °C (FID) or as per MS requirements.

-

Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration (e.g., 100 µg/mL).

-

Injection: Inject 1 µL of the prepared sample.

-

Data Analysis: Identify the peaks corresponding to the different stereoisomers based on their retention times. The relative peak areas can be used to determine the enantiomeric and diastereomeric ratios.

Logical Workflow for Chiral GC Analysis

Figure 2: Logical workflow for the chiral gas chromatography analysis of this compound isomers.

Spectroscopic Data

The mass spectra of the this compound isomers are expected to be very similar due to their identical molecular weight and fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral shift reagents, can be employed to distinguish between enantiomers.

Table 2: Predicted Spectroscopic Data for this compound Isomers

| Technique | Expected Observations |

| Mass Spectrometry (MS) | Major fragments at m/z values corresponding to the loss of water (M-18), and subsequent alkyl chain fragmentation. The spectra of all stereoisomers are likely to be nearly identical. |

| ¹H NMR | Complex spectra with overlapping signals for the diastereotopic protons. The use of chiral solvating or derivatizing agents may be necessary to resolve the signals of the enantiomers. |

| ¹³C NMR | Distinct signals for each carbon atom. The chemical shifts for the stereoisomers will be very similar. |

Olfactory Properties of this compound Isomers

The different stereoisomers of a chiral fragrance molecule often possess distinct odor characteristics and thresholds. While the overall odor of commercial this compound is described as fresh, citrusy, and floral, the specific contribution of each isomer to this profile is an area of active research. It is known that for many terpenes, different enantiomers can have significantly different odor thresholds and descriptors.[5]

Table 3: Odor Profile of Unresolved this compound

| Odor Descriptor | Intensity |

| Citrus (Lime) | High |

| Floral (Lily, Lavender) | Medium |

| Sweet | Medium |

| Fresh | High |

Note: This table is based on the odor description of the commercially available mixture.[1]

Experimental Protocol: Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique used to determine the odor activity of individual compounds in a mixture.[6]

-

Instrumentation: A GC-MS system with an olfactometry port that splits the column effluent between the MS detector and a sniffing port.

-

Procedure:

-

Perform a chiral GC separation as described in section 4.1.

-

A trained panelist sniffs the effluent at the olfactometry port and records the odor description and intensity at the retention time of each eluting compound.

-

The data from the MS and the olfactometry are correlated to assign specific odors to the individual this compound stereoisomers.

-

To determine odor thresholds, a series of dilutions of the sample are analyzed, and the lowest concentration at which an odor can be detected for each isomer is recorded.[7]

-

Signaling Pathway for Odor Perception

Figure 3: Simplified signaling pathway of odor perception, initiated by the binding of an odorant molecule to an olfactory receptor.

Conclusion

The stereochemistry of this compound plays a critical role in its properties and applications. This guide has provided an in-depth overview of the isomers of 2,6-dimethyloctan-2-ol, including their synthesis, separation, and analysis. The detailed experimental protocols and compiled data serve as a foundational resource for further research and development in the fields of fragrance chemistry and beyond. Further investigation into the specific properties of the individual stereoisomers will undoubtedly unlock a deeper understanding of this versatile molecule.

References

- 1. env.go.jp [env.go.jp]

- 2. Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gcms.cz [gcms.cz]

- 6. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cetjournal.it [cetjournal.it]

The Biosynthesis of Tetrahydromyrcenol Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydromyrcenol, a saturated monoterpenoid alcohol, is a valuable fragrance ingredient known for its fresh, citrusy, and floral notes. While its direct biosynthesis has not been extensively documented, its structural precursors, primarily myrcene and its derivatives, are naturally synthesized in a variety of organisms, including plants and microorganisms. Understanding the intricate biosynthetic pathways leading to these precursors is crucial for their sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth exploration of the core biosynthetic routes to this compound precursors, focusing on the enzymatic reactions, quantitative data, and detailed experimental protocols relevant to researchers in the field.

The biosynthesis of this compound precursors originates from the universal five-carbon (C5) isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through two primary pathways: the mevalonate (MVA) pathway, which is active in the cytosol of eukaryotes and some bacteria, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids of plants and most bacteria.

The Mevalonate (MVA) Pathway

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is subsequently reduced to mevalonate by the rate-limiting enzyme, HMG-CoA reductase (HMGR). Through a series of phosphorylation and decarboxylation steps, mevalonate is converted into IPP, which can be isomerized to DMAPP.

Diagram of the Mevalonate (MVA) Pathway```dot

Formation of Geranyl Pyrophosphate (GPP)

Geranyl pyrophosphate (GPP), the C10 precursor to monoterpenes, is formed through the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. This reaction is catalyzed by geranyl pyrophosphate synthase (GPPS).

Diagram of GPP Synthesis

Biosynthesis of Myrcene and Linalool from GPP

GPP serves as the substrate for a variety of monoterpene synthases. Two key precursors to this compound are myrcene and linalool (an isomer of myrcenol).

-

Myrcene Synthase: This enzyme catalyzes the conversion of GPP to the acyclic monoterpene β-myrcene. [1]* Linalool Synthase: This enzyme facilitates the isomerization of GPP and the subsequent addition of a water molecule to produce linalool. [2]Different stereoisomers of linalool can be produced depending on the specific synthase. [2]

Diagram of Myrcene and Linalool Synthesis

Conversion to this compound

The final steps towards this compound involve the hydration of myrcene to myrcenol, followed by the hydrogenation of the double bonds. While the enzymatic hydration of β-myrcene to (S)-linalool by linalool (de)hydratase-isomerase has been demonstrated, the direct enzymatic conversion to myrcenol is less characterized. [3]The subsequent hydrogenation to this compound is typically achieved through chemical synthesis.

Proposed Pathway to this compound

Quantitative Data

The following tables summarize the kinetic parameters of key enzymes involved in the biosynthesis of this compound precursors.

Table 1: Kinetic Parameters of MVA Pathway Enzymes

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| HMG-CoA Reductase | Homo sapiens | HMG-CoA | 4 | N/A | [4] |

Table 2: Kinetic Parameters of MEP Pathway Enzymes

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| DXP Synthase (DXS) | Deinococcus radiodurans | Pyruvate | 160 | 1.4 | [5] |

| D-Glyceraldehyde-3-phosphate | 130 | 1.4 | [5] | ||

| DXP Reductoisomerase (DXR) | Mycobacterium tuberculosis | DXP | 15 - 1000 | N/A | [6] |

| NADPH | 10 - 140 | N/A | [6] |

Table 3: Kinetic Parameters of Terpene Synthases

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Geranyl Pyrophosphate Synthase | Mentha x piperita | DMAPP | 7.6 | 0.046 | [7] |

| IPP | 1.9 | 0.046 | [7] | ||

| Myrcene Synthase | Cannabis sativa | GPP | 7.809 ± 0.678 | 0.0204 | [8] |

| Linalool Synthase | Plectranthus amboinicus | GPP | 16.72 ± 1.32 | N/A | [3] |

| S-Linalool Synthase | Clarkia breweri | GPP | 0.9 | N/A | [9] |

Experimental Protocols

HMG-CoA Reductase Activity Assay (Colorimetric)

This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate. [10] Materials:

-

HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM DTT)

-

HMG-CoA Reductase enzyme

-

HMG-CoA substrate solution

-

NADPH solution

-

96-well clear flat-bottom plate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and HMG-CoA reductase enzyme in the wells of the 96-well plate.

-

Initiate the reaction by adding the HMG-CoA substrate solution.

-

Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for 10-20 minutes, taking readings every 30-60 seconds.

-

Calculate the rate of NADPH consumption from the linear portion of the absorbance vs. time plot. The enzyme activity is proportional to the rate of decrease in absorbance.

DXP Synthase (DXS) Coupled Enzyme Assay

This assay measures DXS activity by coupling the production of DXP to its reduction by DXP reductoisomerase (DXR), which is monitored by the oxidation of NADPH at 340 nm. [5][11] Materials:

-

Assay Buffer (e.g., 100 mM HEPES, pH 7.5-8.0)

-

Pyruvate solution

-

Glyceraldehyde-3-phosphate (GAP) solution

-

Thiamine pyrophosphate (TPP)

-

MgCl2

-

NADPH solution

-

Purified DXP reductoisomerase (DXR) enzyme

-

Plant extract or purified DXS enzyme

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a reaction mixture in a cuvette or 96-well plate containing assay buffer, pyruvate, TPP, MgCl2, NADPH, and a saturating amount of DXR.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the plant extract or purified DXS enzyme.

-

Monitor the decrease in absorbance at 340 nm over time.

-

The rate of NADPH oxidation is directly proportional to the DXS activity.

Terpene Synthase Assay and Product Analysis by GC-MS

This protocol is a general method for determining the activity and product profile of monoterpene synthases like myrcene synthase and linalool synthase. [12] Materials:

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.0, 10 mM MgCl2, 5 mM DTT)

-

Geranyl pyrophosphate (GPP) substrate

-

Purified terpene synthase enzyme

-

Pentane or hexane for extraction

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

In a glass vial, combine the assay buffer and GPP.

-

Add the purified terpene synthase to initiate the reaction.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding a volume of cold EDTA solution or by flash freezing.

-

Extract the volatile products by adding an equal volume of pentane or hexane and vortexing vigorously.

-

Analyze the organic phase by GC-MS to identify and quantify the terpene products. The identity of the products can be confirmed by comparing their mass spectra and retention times with authentic standards.

Workflow for Terpene Synthase Assay

Conclusion

The biosynthesis of this compound precursors is a multi-step process involving well-characterized pathways such as the MVA and MEP pathways, leading to the central monoterpene precursor, GPP. The subsequent conversion of GPP to myrcene and linalool by specific terpene synthases provides the immediate precursors for the eventual synthesis of this compound. While the final hydrogenation step is primarily a chemical process, the elucidation of the preceding biosynthetic steps opens avenues for the biotechnological production of these valuable fragrance compounds. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to study, engineer, and optimize these pathways for industrial applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Molecular cloning and characterization of a new linalool synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic studies and homology modeling of a dual-substrate linalool/nerolidol synthase from plectranthus amboinicus - UMPSA-IR [umpir.ump.edu.my]

- 4. A High-Throughput Colorimetric Screening Assay for Terpene Synthase Activity Based on Substrate Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. analytik.co.uk [analytik.co.uk]

- 7. The functional evolution of architecturally different plant geranyl diphosphate synthases from geranylgeranyl diphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioinformatics-aided identification, characterization and applications of mushroom linalool synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Simple In Vitro Assay to Measure the Activity of Geranylgeranyl Diphosphate Synthase and Other Short-Chain Prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. geranylgeranyl diphosphate synthase | Lanosterol biosynthesis pathway | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. Frontiers | Isolation and Characterization of Three New Monoterpene Synthases from Artemisia annua [frontiersin.org]

An In-depth Technical Guide to Olfactory Receptor Studies for Tetrahydromyrcenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydromyrcenol is a synthetic fragrance ingredient widely used in perfumes, soaps, and household products for its fresh, citrus-like, and floral aroma. As an odorant, its perception is mediated by olfactory receptors (ORs), a large family of G-protein coupled receptors (GPCRs). Understanding the specific ORs that this compound interacts with and the downstream signaling pathways is crucial for a deeper comprehension of its sensory properties and for the broader field of fragrance development and chemosensory research.

This technical guide provides a comprehensive overview of the methodologies and signaling pathways relevant to the study of this compound and its interaction with olfactory receptors. While specific quantitative data on the activation of olfactory receptors by this compound is not extensively available in public literature, this document outlines the established experimental protocols and data presentation formats that would be employed in such research. It is designed to serve as a foundational resource for researchers initiating studies on this and similar odorant molecules.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Name | 2,6-Dimethyl-2-octanol |

| CAS Number | 18479-57-7[1][2][3] |

| Molecular Formula | C₁₀H₂₂O[3][4] |

| Molecular Weight | 158.29 g/mol [4] |

| Appearance | Clear, colorless liquid[5] |

| Odor Profile | Fresh, citrusy, lime-like, with floral and herbal undertones[1][2][5] |

| Boiling Point | 195°C @ 760 mmHg[3] |

| Flash Point | 72°C (161.6°F)[1][6] |

| Solubility | Soluble in alcohol; sparingly soluble in water[7] |

The Olfactory Signaling Pathway

The detection of odorants like this compound begins with their interaction with olfactory receptors located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium.[8][9] This interaction initiates a signal transduction cascade, leading to the generation of an action potential that is transmitted to the brain.[9][10] The canonical olfactory signaling pathway is a G-protein-mediated process.[8][10][11]

Upon binding of an odorant, the olfactory receptor undergoes a conformational change, activating the heterotrimeric G-protein, Golf.[9][10] This activation involves the exchange of GDP for GTP on the Gαolf subunit. The activated Gαolf-GTP complex then dissociates from the βγ subunits and stimulates adenylyl cyclase type III (ACIII).[11] ACIII, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP).[10][11] The subsequent increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels, allowing an influx of Na+ and Ca2+ ions.[7][10] This influx causes depolarization of the OSN membrane. The elevated intracellular Ca2+ also opens Ca2+-activated Cl- channels, leading to an efflux of Cl- and further amplifying the depolarization, which ultimately triggers an action potential.[10]

Experimental Protocols for Olfactory Receptor Deorphanization

Identifying the specific olfactory receptor(s) that respond to a particular odorant is a process known as deorphanization. Several in vitro methods are commonly employed for high-throughput screening of odorant-receptor interactions.

CRE-Luciferase Reporter Gene Assay

This assay is a widely used method for quantifying G-protein-coupled receptor activation that results in an increase in intracellular cAMP.

Principle: The assay utilizes a reporter gene, typically firefly luciferase, under the control of a promoter containing multiple cAMP response elements (CRE). When an OR is activated by an odorant, the resulting cAMP increase leads to the activation of protein kinase A (PKA). PKA then phosphorylates the CRE-binding protein (CREB), which binds to the CRE sites and drives the expression of the luciferase gene. The amount of light produced upon addition of the luciferase substrate is proportional to the level of OR activation.

Detailed Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells or other suitable host cells are cultured in appropriate media. The cells are then co-transfected with plasmids encoding the human olfactory receptor of interest, Gαolf, and the CRE-luciferase reporter construct. A constitutively expressed reporter, such as Renilla luciferase, is often co-transfected for normalization.

-

Odorant Stimulation: Approximately 24 hours post-transfection, the cells are exposed to varying concentrations of the odorant (e.g., this compound) dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) and diluted in the assay buffer.

-

Incubation: The cells are incubated with the odorant for a period of 4-6 hours to allow for gene expression and protein synthesis.

-

Lysis and Luminescence Measurement: After incubation, the cells are lysed, and the luciferase substrate is added. The luminescence is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.

-

Data Analysis: The normalized luminescence values are plotted against the odorant concentration to generate a dose-response curve, from which parameters like the half-maximal effective concentration (EC₅₀) can be calculated.

Calcium Imaging Assay

This method measures the transient increase in intracellular calcium concentration that occurs upon OR activation.

Principle: This assay relies on the co-expression of a "promiscuous" G-protein alpha subunit, such as Gα₁₅ or Gα₁₆, which can couple to a wide range of GPCRs and activate the phospholipase C (PLC) pathway. PLC activation leads to the production of inositol trisphosphate (IP₃), which triggers the release of Ca²⁺ from intracellular stores. The increase in intracellular Ca²⁺ is detected using a fluorescent calcium indicator dye (e.g., Fura-2, Fluo-4).

Detailed Methodology:

-

Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids for the olfactory receptor, Gα₁₅/₁₆, and often a receptor transport protein like RTP1S to enhance cell surface expression of the OR.

-

Dye Loading: 48-72 hours post-transfection, the cells are loaded with a calcium-sensitive fluorescent dye by incubating them in a dye-containing buffer for approximately 30-60 minutes.

-

Odorant Stimulation and Imaging: The cells are then washed and placed in a recording chamber on a fluorescence microscope. A baseline fluorescence is recorded before the addition of the odorant solution. The change in fluorescence intensity upon odorant application is recorded in real-time, typically over a period of 15-60 seconds.

-

Data Analysis: The change in fluorescence intensity (ΔF) over the baseline fluorescence (F₀) is calculated (ΔF/F₀). This response is plotted against the odorant concentration to generate dose-response curves and determine EC₅₀ values.

Quantitative Data Presentation

Table 2: Example of Olfactory Receptor Activation Data (Illustrative)

| Olfactory Receptor | Odorant | EC₅₀ (µM) | Max Response (% of control) | Assay Type |

| OR1A1 | Linalool | 15.2 | 110% | Luciferase Assay |

| OR2J3 | Linalool | 45.8 | 85% | Luciferase Assay |

| MOR244-3 | Linalool | 8.9 | 125% | Calcium Imaging |

| Hypothetical | This compound | TBD | TBD | TBD |

This table is for illustrative purposes only and does not represent actual experimental data for this compound. "TBD" indicates "To Be Determined" through future experimental work.

Conclusion

The study of this compound's interaction with the olfactory system provides a valuable model for understanding the molecular basis of citrus and floral scent perception. While the deorphanization of specific receptors for this compound requires further investigation, the experimental frameworks outlined in this guide—namely the CRE-luciferase and calcium imaging assays—offer robust and high-throughput methods for achieving this goal. The detailed protocols and workflow diagrams provided herein serve as a practical resource for researchers aiming to elucidate the combinatorial code of olfactory receptors for this compound and other fragrance molecules, thereby advancing the fields of sensory science and fragrance development.

References

- 1. ScenTree - this compound (CAS N° 18479-57-7) [scentree.co]

- 2. De Monchy Aromatics this compound [demonchyaromatics.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound | C10H22O | CID 86751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound – Fragrance Chemical Manufacturer & Supplier [chemicalbull.com]

- 6. This compound [studio.dsm-firmenich.com]

- 7. Page loading... [guidechem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Metabolic Products of Linalool and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Metabolic Products of Linalool and Modulation of GABAA Receptors [frontiersin.org]

- 11. Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety and Toxicology of Tetrahydromyrcenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrahydromyrcenol (CAS No. 18479-57-7), a saturated monoterpene alcohol, is a widely used fragrance ingredient valued for its fresh, citrus-lime, and floral-lily scent. This technical guide provides a comprehensive overview of the available safety and toxicological data on this compound. The information presented is compiled from a review of publicly available literature, including safety data sheets and toxicological assessments.

This document summarizes key toxicological endpoints, including acute toxicity, skin and eye irritation, skin sensitization, and genotoxicity. Detailed experimental protocols for the principal assessment methods are provided, and logical relationships in safety assessment are visualized through diagrams. While a comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) was published in 2022, the full text containing detailed data is not publicly available.[1] Consequently, some data presented herein are based on structurally related compounds, a practice known as read-across, to provide a more complete toxicological profile.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 2,6-Dimethyloctan-2-ol |

| Synonyms | This compound, Tetrahydromuguol |

| CAS Number | 18479-57-7 |

| Molecular Formula | C10H22O |

| Molecular Weight | 158.29 g/mol |

| Appearance | Colorless liquid |

| Odor | Fresh, sweet citrus, lime, floral, lily |

| Flash Point | 72 °C (161.6 °F) |

| Log P | 3.56 |

| Water Solubility | 281.9 mg/L at 24°C[2] |

Toxicological Data

Acute Toxicity

This compound exhibits a low order of acute toxicity via both oral and dermal routes of exposure.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 5000 mg/kg bw | [2] |

| LD50 | Rabbit | Dermal | > 5000 mg/kg bw | [2] |

Irritation and Sensitization

Based on available information, this compound is considered to be a skin and eye irritant.[3] A comprehensive assessment of its skin sensitization potential through a Local Lymph Node Assay (LLNA) to determine the EC3 value (Effective Concentration to produce a 3-fold increase in lymphocyte proliferation) was not found in the public domain. However, for the structurally similar substance tetrahydromuguol, a No Expected Sensitization Induction Level (NESIL) of 11,000 µg/cm² has been established based on read-across data.[4]

| Endpoint | Species/Method | Result | Classification |

| Skin Irritation | Rabbit (in vivo) | Irritant | GHS Category 2 |

| Eye Irritation | Rabbit (in vivo) | Irritant | GHS Category 2A |

| Skin Sensitization | LLNA (in vivo) | Data not available | Not classified |

Repeated Dose Toxicity

Specific repeated dose toxicity studies for this compound, which would establish a No-Observed-Adverse-Effect Level (NOAEL), were not found in the public literature. However, for the structurally related compound dihydromyrcenol, a 90-day subchronic oral gavage study in rats was conducted. In this study, a NOAEL for developmental toxicity was determined to be 500 mg/kg/day.[5] This information may be considered for a read-across assessment of this compound.

Genotoxicity

A comprehensive review of the genotoxicity of this compound was not found in the public domain. However, a safety assessment of the structurally similar compound, dihydromyrcenol, concluded that it is not genotoxic.[5] It is common practice in the fragrance industry to assess genotoxicity through a battery of tests, including a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus assay.

| Assay | Method | Result |

| Bacterial Reverse Mutation Assay (Ames Test) | OECD 471 | Data not available |

| In Vitro Micronucleus Assay | OECD 487 | Data not available |

| In Vivo Micronucleus Assay | OECD 474 | Data not available |

Experimental Protocols

Acute Dermal Irritation/Corrosion (OECD 404)

This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

-

Test System: Healthy, young adult albino rabbits.

-

Procedure: A single dose of 0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to a small area of shaved skin (approximately 6 cm²) under a semi-occlusive dressing for a 4-hour exposure period. An untreated skin area serves as a control.

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal. The severity of the reactions is scored according to a standardized scale.

-

Evaluation: The mean scores for erythema and edema are calculated for each animal. The substance is classified as a skin irritant if it produces a certain level of skin reaction.

Acute Eye Irritation/Corrosion (OECD 405)

This method evaluates the potential of a substance to cause damage to the eye.

-

Test System: Healthy, young adult albino rabbits.

-

Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observations: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) at 1, 24, 48, and 72 hours after instillation.

-

Evaluation: The severity of the ocular lesions is scored at each observation time. The substance is classified based on the severity and reversibility of the observed effects.

Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD 429)

The LLNA is the preferred in vivo method for identifying skin sensitizers.[6][7]

-

Test System: Mice (typically CBA/J or BALB/c strains).

-

Procedure: The test substance is applied topically to the dorsum of each ear for three consecutive days. A vehicle control group and a positive control group are also included. On day 6, a solution of ³H-methyl thymidine is injected intravenously.

-

Endpoint Measurement: Three hours after the injection of ³H-methyl thymidine, the animals are euthanized, and the draining auricular lymph nodes are excised. The proliferation of lymphocytes in the lymph nodes is measured as the amount of incorporated ³H-methyl thymidine, expressed as disintegrations per minute (DPM).

-

Evaluation: A Stimulation Index (SI) is calculated by dividing the mean DPM per mouse in each treated group by the mean DPM of the vehicle control group. A substance is classified as a skin sensitizer if at least one concentration results in an SI of ≥ 3. The EC3 value, which is the estimated concentration of the test substance required to produce an SI of 3, is determined by interpolation of the dose-response curve and is a measure of the sensitizing potency.

Bacterial Reverse Mutation Assay (Ames Test) (OECD 471)

This in vitro test is used to detect gene mutations.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella).

-

Procedure: The bacterial tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 fraction from rat liver). After a suitable incubation period, the bacteria are plated on a minimal agar medium lacking the required amino acid.

-

Endpoint Measurement: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.

-

Evaluation: The test substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test detects damage to chromosomes or the mitotic apparatus in vivo.

-

Test System: Rodents, typically mice or rats.

-

Procedure: The test substance is administered to the animals, usually by oral gavage or intraperitoneal injection. Bone marrow or peripheral blood is collected at appropriate time points after treatment.

-

Endpoint Measurement: The erythrocytes are examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined.

-

Evaluation: A significant, dose-related increase in the frequency of micronucleated erythrocytes in the treated groups compared to the control group indicates that the substance is genotoxic.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key conceptual frameworks in toxicology and safety assessment.

Metabolism

Specific studies on the metabolism of this compound were not identified. However, as an acyclic tertiary alcohol, its metabolic fate can be inferred from the known metabolism of similar terpene alcohols. The primary route of metabolism is expected to involve Phase I oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes in the liver. This would likely lead to the formation of more polar, hydroxylated metabolites. These Phase I metabolites can then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to form water-soluble conjugates that are readily excreted in the urine.

Conclusion

References

- 1. RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 18479-57-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 18479-57-7 [m.chemicalbook.com]

- 3. This compound, 18479-57-7 [thegoodscentscompany.com]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. ftp.cdc.gov [ftp.cdc.gov]